Cas no 825633-81-6 (1,1':4',1''-Terphenyl, 2',2'',4-trifluoro-4''-pentyl-)

825633-81-6 structure
Productnaam:1,1':4',1''-Terphenyl, 2',2'',4-trifluoro-4''-pentyl-
1,1':4',1''-Terphenyl, 2',2'',4-trifluoro-4''-pentyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,1':4',1''-Terphenyl, 2',2'',4-trifluoro-4''-pentyl-
- 2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-pentylbenzene
- 825633-81-6
- DTXSID60837415
- 1~2~,2~3~,3~4~-Trifluoro-1~4~-pentyl-1~1~,2~1~:2~4~,3~1~-terphenyl
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- Inchi: InChI=1S/C23H21F3/c1-2-3-4-5-16-6-12-21(22(25)14-16)18-9-13-20(23(26)15-18)17-7-10-19(24)11-8-17/h6-15H,2-5H2,1H3
- InChI-sleutel: ZHYIFNCNFOTUNH-UHFFFAOYSA-N
- LACHT: CCCCCC1=CC(=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)F)F
Berekende eigenschappen
- Exacte massa: 354.15953516g/mol
- Monoisotopische massa: 354.15953516g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 6
- Complexiteit: 404
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.9
- Topologisch pooloppervlak: 0Ų
1,1':4',1''-Terphenyl, 2',2'',4-trifluoro-4''-pentyl- Gerelateerde literatuur
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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